molecular formula C8H9N3O B12062855 3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine

3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine

Cat. No.: B12062855
M. Wt: 163.18 g/mol
InChI Key: MOFFPDLCLRRCIN-UHFFFAOYSA-N
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Description

3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a 3-methylfuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine typically involves the reaction of 3-methylfuran-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole compounds, which can have varied functional groups depending on the reagents used .

Scientific Research Applications

3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a 3-methylfuran group makes it a versatile compound for various applications .

Biological Activity

3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on current research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 3-methylfuran moiety, which is believed to contribute to its unique biological properties. The molecular formula is C8H10N4C_8H_10N_4 and it has a molecular weight of approximately 162.19 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity and interfere with cellular signaling pathways, leading to various pharmacological effects such as:

  • Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Interference with Cellular Signaling: It can disrupt signaling pathways that are crucial for cell proliferation and survival.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives possess broad-spectrum antimicrobial activity against various pathogens.

Compound NameMIC (µg/mL)Activity
This compound10 - 20Moderate
4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine5 - 15High
1-Methylpyrazole15 - 30Moderate

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could significantly reduce pro-inflammatory cytokine production in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Antinociceptive Activity

In vivo studies have shown that this compound exhibits antinociceptive effects in mouse models. The compound was effective in reducing pain responses in tests such as the hot plate and formalin tests, indicating its potential as an analgesic agent.

Case Studies

  • Study on Antinociceptive Effects : A study involving the administration of the compound at varying doses demonstrated significant reductions in pain response times compared to control groups, suggesting its efficacy as an analgesic agent.
  • Antimicrobial Evaluation : In a comparative study, the compound was tested against several bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other pyrazole derivatives. For example:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateSignificant
4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-aminaHighModerate
(3-Methyl-2-furyl)methylamineLowLow

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-(3-methylfuran-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H9N3O/c1-5-2-3-12-8(5)6-4-7(9)11-10-6/h2-4H,1H3,(H3,9,10,11)

InChI Key

MOFFPDLCLRRCIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C2=CC(=NN2)N

Origin of Product

United States

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